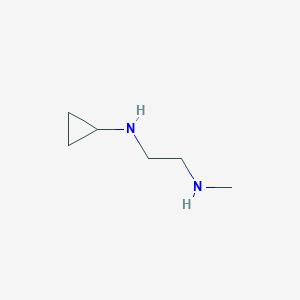

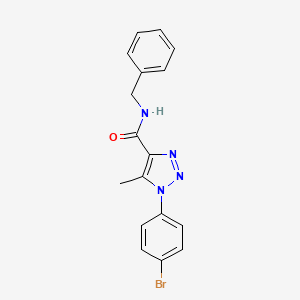

![molecular formula C14H14N2O5 B2369453 [3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid CAS No. 1242821-81-3](/img/structure/B2369453.png)

[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The closest compound I found is 4-Methoxyphenylacetic acid . It’s also known as Homoanisic acid . It’s a pale yellow or off-white colored flake that severely irritates skin and eyes .

Synthesis Analysis

A method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide has been reported . The main raw materials are composed of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid .Molecular Structure Analysis

The molecular formula for 4-Methoxyphenylacetic acid is C9H10O3 . The SMILES string representation is COc1ccc(CC(O)=O)cc1 .Chemical Reactions Analysis

Carboxylic acids like 4-Methoxyphenylacetic acid can react with bases to form water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt .Physical And Chemical Properties Analysis

4-Methoxyphenylacetic acid has a boiling point of 140 °C/3 mmHg and a melting point of 84-86 °C .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, including 4-methoxyphenylacetic acid, have demonstrated antiviral potential. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus replication .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .

Anti-HIV Activity

Researchers synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds showed promising results against both HIV-1 and HIV-2 strains .

Organic Synthesis

4-Methoxyphenylacetic acid serves as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. For example:

- It can be used to prepare methyl 4-methoxyphenylacetate via esterification .

- Researchers have also explored its role as a ligand in synthesizing dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .

Hybrid Compound Synthesis

In a recent study, a novel hybrid compound called chalcone-salicylate was synthesized by combining the structures of a substituted chalcone analog and salicylic acid. This approach yielded a new compound with potential pharmacological applications .

Plant Germination Inhibition

Interestingly, 4-methoxyphenylacetic acid has been found to inhibit the germination of cress and lettuce seeds .

Biological and Clinical Exploration

Given its diverse biological activities, 4-methoxyphenylacetic acid holds immense potential for further exploration in therapeutic contexts. Researchers continue to investigate its properties and applications .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

The compound also contains a methoxyphenyl group, which is a common feature in many pharmaceuticals and could contribute to its biological activity . Methoxyphenyl groups can influence the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties .

The acetic acid moiety in the compound could potentially donate a proton, making it a weak acid . This property could influence its solubility and absorption in the body .

Propiedades

IUPAC Name |

2-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxopyrimidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-9-7-12(17)15(8-13(18)19)14(20)16(9)10-3-5-11(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEWSCMNASEXNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1C2=CC=C(C=C2)OC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

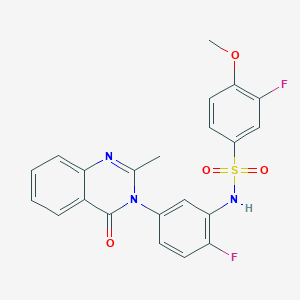

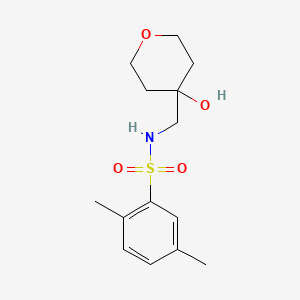

![2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2369373.png)

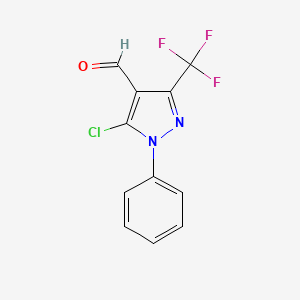

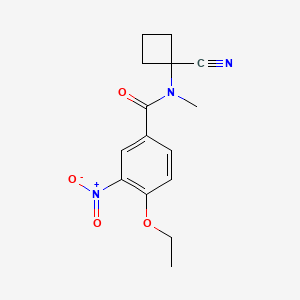

![N-isobutyl-1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2369376.png)

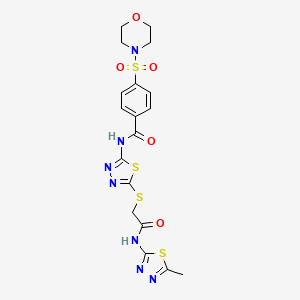

![N-(3-methylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2369377.png)

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)

![4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2369385.png)

![2-(3-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2369387.png)